molecular formula C18H16N2O2 B8037609 6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE

6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE

Cat. No.: B8037609
M. Wt: 292.3 g/mol
InChI Key: RZJVCZVIJMWUCC-UHFFFAOYSA-N
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Description

6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE can be achieved through a three-component reaction involving 2-amino-N-®-benzamide derivatives, 2-formylbenzoic acid, and sulfonic acid functionalized nanoporous silica as a catalyst. The reaction is typically carried out in ethanol under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods

The reusability of the catalyst and the straightforward workup process without chromatography make this method attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Substitution reactions can introduce various substituents onto the quinazoline ring, altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazoline ring.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and other kinases, which play crucial roles in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: Another quinazoline derivative with similar biological activities.

    Isoindolinone: Shares structural similarities and exhibits comparable biological properties.

    Dihydroquinazoline: A reduced form of quinazoline with distinct biological activities.

Uniqueness

6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications .

Properties

IUPAC Name

6-propan-2-yl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11(2)19-16-12-7-3-4-8-13(12)17(21)20(16)15-10-6-5-9-14(15)18(19)22/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJVCZVIJMWUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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